molecular formula C7H4ClF2NO2 B8682896 4-Chloro-2-(difluoromethyl)-1-nitrobenzene

4-Chloro-2-(difluoromethyl)-1-nitrobenzene

Cat. No. B8682896
M. Wt: 207.56 g/mol
InChI Key: WJXGYWQRHKKNIW-UHFFFAOYSA-N
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Patent
US08642640B2

Procedure details

Under a nitrogen atmosphere, to a solution of 5-chloro-2-nitrobenzaldehyde (6.0 g, 32 mmol) in methylene chloride (40 mL), diethylaminosulfur trifluoride (5.0 mL, 38 mmol) was gradually added under ice-cooling, and the mixture was stirred at the same temperature for 1 hour. Saturated brine was added to stop the reaction, and after the precipitated solid was filtered, the mother liquid was extracted with methylene chloride. After it was dried with sodium sulfate, the solvent was distilled off under reduced pressure to give 4-chloro-2-(difluoromethyl)-1-nitrobenzene (6.0 g) as a crude product. The present compound was used for the subsequent reaction without further purification. Under a nitrogen atmosphere, to a solution of the above 4-chloro-2-(difluoromethyl)-1-nitrobenzene (6.0 g) in ethanol (0.10 L), stannous chloride dihydrate (28 g, 0.13 mol) and concentrated hydrochloric acid (20 mL) were successively added under ice-cooling, and the mixture was stirred at room temperature for 40 minutes. After the reaction, ethanol was distilled off under reduced pressure and a 5M aqueous sodium hydroxide solution was added under ice-cooling to make it basic. Thereafter, it was extracted with ethyl acetate and after it was successively washed with water and saturated brine, it was dried with sodium sulfate and the solvent was distilled off under reduced pressure. The residue was purified by silica gel column chromatography (ethyl acetate/hexane, 1:3, v/v) to give the title compound (4.2 g, 76%) as a solid.
Quantity
6 g
Type
reactant
Reaction Step One
[Compound]
Name
stannous chloride dihydrate
Quantity
28 g
Type
reactant
Reaction Step One
Quantity
20 mL
Type
reactant
Reaction Step One
Quantity
0.1 L
Type
solvent
Reaction Step One
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Two
Yield
76%

Identifiers

REACTION_CXSMILES
[Cl:1][C:2]1[CH:7]=[CH:6][C:5]([N+:8]([O-])=O)=[C:4]([CH:11]([F:13])[F:12])[CH:3]=1.Cl>C(O)C>[Cl:1][C:2]1[CH:7]=[CH:6][C:5]([NH2:8])=[C:4]([CH:11]([F:12])[F:13])[CH:3]=1

Inputs

Step One
Name
Quantity
6 g
Type
reactant
Smiles
ClC1=CC(=C(C=C1)[N+](=O)[O-])C(F)F
Name
stannous chloride dihydrate
Quantity
28 g
Type
reactant
Smiles
Name
Quantity
20 mL
Type
reactant
Smiles
Cl
Name
Quantity
0.1 L
Type
solvent
Smiles
C(C)O
Step Two
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
C(C)O

Conditions

Temperature
Control Type
AMBIENT
Stirring
Type
CUSTOM
Details
the mixture was stirred at room temperature for 40 minutes
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
The present compound was used for the subsequent reaction without further purification
TEMPERATURE
Type
TEMPERATURE
Details
cooling
DISTILLATION
Type
DISTILLATION
Details
was distilled off under reduced pressure
ADDITION
Type
ADDITION
Details
a 5M aqueous sodium hydroxide solution was added under ice-
TEMPERATURE
Type
TEMPERATURE
Details
cooling
EXTRACTION
Type
EXTRACTION
Details
Thereafter, it was extracted with ethyl acetate
WASH
Type
WASH
Details
after it was successively washed with water and saturated brine, it
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
was dried with sodium sulfate
DISTILLATION
Type
DISTILLATION
Details
the solvent was distilled off under reduced pressure
CUSTOM
Type
CUSTOM
Details
The residue was purified by silica gel column chromatography (ethyl acetate/hexane, 1:3

Outcomes

Product
Details
Reaction Time
40 min
Name
Type
product
Smiles
ClC1=CC(=C(N)C=C1)C(F)F
Measurements
Type Value Analysis
AMOUNT: MASS 4.2 g
YIELD: PERCENTYIELD 76%
YIELD: CALCULATEDPERCENTYIELD 81.8%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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